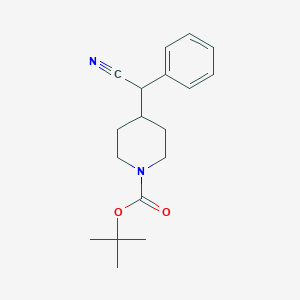

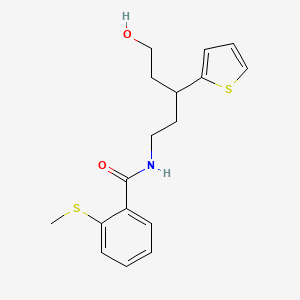

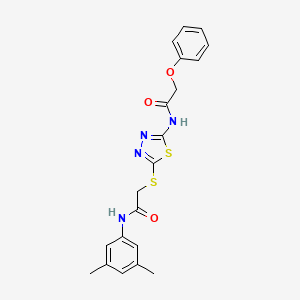

![molecular formula C18H16N2O2 B2583942 N-(4,5,6,7-四氢苯并[c]异噁唑-3-基)-2-萘酰胺 CAS No. 946322-70-9](/img/structure/B2583942.png)

N-(4,5,6,7-四氢苯并[c]异噁唑-3-基)-2-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Many researchers across the globe are engaged in the development of pharmacologically active agents bearing it .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades .

Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .

科学研究应用

抗炎应用

该化合物已被研究作为潜在的抗炎剂。 研究表明,四氢苯并化合物的衍生物可以显着抑制巨噬细胞中一氧化氮 (NO) 和炎症细胞因子的分泌 。这些发现表明,N-(4,5,6,7-四氢苯并[c]异噁唑-3-基)-2-萘酰胺可以通过抑制 NF-κB 和 MAPK 信号通路等关键通路有效减少炎症。

抑制激酶用于癌症治疗

四氢苯并化合物的结构类似物已被评估为双重激酶抑制剂,靶向CK2 和 GSK3β 。这些激酶参与肿瘤抑制蛋白的磷酸化和失活。通过抑制这些激酶,N-(4,5,6,7-四氢苯并[c]异噁唑-3-基)-2-萘酰胺可能通过阻止肿瘤抑制蛋白失活而有助于癌症治疗。

抗菌活性

具有四氢苯并结构的化合物已表现出对革兰氏阳性和革兰氏阴性细菌的抗菌活性 。特定官能团(如对硝基)的存在与增强的抗菌功效相关。这表明,N-(4,5,6,7-四氢苯并[c]异噁唑-3-基)-2-萘酰胺可以针对抗菌应用进行优化。

抑制酶以实现抗炎和抗癌作用

该化合物已显示出作为 5-脂氧合酶 (5-LOX) 酶抑制剂的潜力 。5-LOX 是一种参与白三烯合成的酶,白三烯是炎症介质。抑制 5-LOX 可以导致抗炎和抗癌作用,使该化合物成为这些领域进一步研究的候选者。

作用机制

Target of Action

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide, also known as N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide, is a compound that has been synthesized and evaluated for its pharmacological activity Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, some isoxazole derivatives have been found to be effective as GABA uptake inhibitors and anticonvulsants, suggesting that they can interact with GABA transporters and inhibit their function .

Biochemical Pathways

For instance, its potential role as a GABA uptake inhibitor suggests that it may affect the GABAergic neurotransmission pathway .

Pharmacokinetics

Some isoxazole derivatives have been found to cross the blood-brain barrier (bbb), suggesting good bioavailability .

Result of Action

Given its potential role as a gaba uptake inhibitor, it can be inferred that this compound may increase the concentration of gaba in the synaptic cleft, thereby enhancing gabaergic neurotransmission .

安全和危害

未来方向

生化分析

Biochemical Properties

The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential inhibitory effects on certain enzymes such as PDK1 and LDHA . These interactions can significantly influence the biochemical reactions in which this compound is involved .

Cellular Effects

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide can have profound effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide involves its interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide may be involved in certain metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide within cells and tissues could involve various transporters or binding proteins. This could also include any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide and any effects on its activity or function could involve specific targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17(14-10-9-12-5-1-2-6-13(12)11-14)19-18-15-7-3-4-8-16(15)20-22-18/h1-2,5-6,9-11H,3-4,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIRSNRVWGUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

![N-(3,4-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2583871.png)

![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)

![N-(3,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2583875.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)